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Compound of Interest

Compound Name: Ethyl 4-amino-3-ethoxybenzoate

Cat. No.: B373527 Get Quote

Introduction: Ethyl 4-amino-3-ethoxybenzoate is a valuable substituted benzocaine analog

with potential applications in medicinal chemistry and drug development. Its synthesis from

readily available starting materials is of significant interest to researchers in the pharmaceutical

and chemical industries. This document provides a comprehensive, step-by-step protocol for

the multi-step synthesis of Ethyl 4-amino-3-ethoxybenzoate, commencing from 4-

hydroxybenzoic acid. The described pathway involves a four-step sequence: nitration,

esterification, etherification, and reduction.

Synthetic Pathway Overview
The synthesis of Ethyl 4-amino-3-ethoxybenzoate from 4-aminobenzoic acid is a multi-step

process. A more efficient and practical approach begins with 4-hydroxybenzoic acid, which

allows for the sequential introduction of the required functional groups. The overall synthetic

scheme is depicted below:

4-hydroxybenzoic acid 4-hydroxy-3-nitrobenzoic acid

Nitration
(HNO3, H2SO4) Ethyl 4-hydroxy-3-nitrobenzoate

Esterification
(Ethanol, H2SO4) Ethyl 4-ethoxy-3-nitrobenzoate

Ethoxylation
(Diethyl sulfate, K2CO3) Ethyl 4-amino-3-ethoxybenzoate

Reduction
(H2, Pd/C)

Click to download full resolution via product page

Figure 1: Synthetic workflow for Ethyl 4-amino-3-ethoxybenzoate.
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Step 1: Synthesis of 4-hydroxy-3-nitrobenzoic acid
This initial step involves the nitration of 4-hydroxybenzoic acid to introduce a nitro group at the

3-position of the aromatic ring.

Materials:

4-hydroxybenzoic acid

Concentrated Nitric Acid (70%)

Concentrated Sulfuric Acid (98%)

Ice

Distilled water

Beaker, magnetic stirrer, dropping funnel, Buchner funnel

Procedure:

In a 250 mL beaker, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of

concentrated nitric acid while cooling in an ice bath.

Slowly add 20 g of 4-hydroxybenzoic acid in small portions to the nitrating mixture with

constant stirring, maintaining the temperature below 10 °C.

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

The precipitated 4-hydroxy-3-nitrobenzoic acid is collected by filtration using a Buchner

funnel and washed with cold distilled water until the washings are neutral to litmus paper.

The crude product is dried in a desiccator.
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Parameter Value

Starting Material 4-hydroxybenzoic acid

Product 4-hydroxy-3-nitrobenzoic acid

Reagents HNO₃, H₂SO₄

Solvent None

Reaction Time 1 hour

Reaction Temperature < 10 °C

Typical Yield 85-90%

Step 2: Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate
The carboxylic acid functional group of 4-hydroxy-3-nitrobenzoic acid is esterified in this step

using a Fischer esterification reaction.

Materials:

4-hydroxy-3-nitrobenzoic acid

Absolute Ethanol

Concentrated Sulfuric Acid (98%)

Sodium bicarbonate solution (5%)

Round bottom flask, reflux condenser, heating mantle

Procedure:

In a 250 mL round bottom flask, dissolve 18.3 g of 4-hydroxy-3-nitrobenzoic acid in 100 mL

of absolute ethanol.

Slowly add 5 mL of concentrated sulfuric acid to the mixture while swirling.

The mixture is refluxed for 4 hours using a heating mantle.
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After cooling, the excess ethanol is removed under reduced pressure.

The residue is poured into 200 mL of cold water and the mixture is neutralized with a 5%

sodium bicarbonate solution.

The precipitated ethyl 4-hydroxy-3-nitrobenzoate is filtered, washed with water, and dried.[1]

[2]

Parameter Value

Starting Material 4-hydroxy-3-nitrobenzoic acid

Product Ethyl 4-hydroxy-3-nitrobenzoate

Reagents Ethanol, H₂SO₄

Solvent Ethanol

Reaction Time 4 hours

Reaction Temperature Reflux

Typical Yield 90-95%

Step 3: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate
This step involves the etherification of the phenolic hydroxyl group to an ethoxy group using a

Williamson ether synthesis.

Materials:

Ethyl 4-hydroxy-3-nitrobenzoate

Diethyl sulfate

Anhydrous Potassium Carbonate

Acetone

Round bottom flask, reflux condenser, heating mantle
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Procedure:

In a 250 mL round bottom flask, dissolve 21.1 g of ethyl 4-hydroxy-3-nitrobenzoate in 100 mL

of dry acetone.

Add 20.7 g of anhydrous potassium carbonate to the solution.

To this stirred suspension, add 18.5 g of diethyl sulfate dropwise.

The reaction mixture is refluxed for 8 hours.

After cooling, the inorganic salts are filtered off and the acetone is evaporated.

The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous

sodium sulfate.

The solvent is removed under reduced pressure to yield ethyl 4-ethoxy-3-nitrobenzoate.

Parameter Value

Starting Material Ethyl 4-hydroxy-3-nitrobenzoate

Product Ethyl 4-ethoxy-3-nitrobenzoate

Reagents Diethyl sulfate, K₂CO₃

Solvent Acetone

Reaction Time 8 hours

Reaction Temperature Reflux

Typical Yield 80-85%

Step 4: Synthesis of Ethyl 4-amino-3-ethoxybenzoate
The final step is the reduction of the nitro group to an amino group to yield the target

compound.

Materials:
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Ethyl 4-ethoxy-3-nitrobenzoate

Palladium on Carbon (10% Pd/C)

Ethanol

Hydrogen gas

Parr hydrogenation apparatus or similar setup

Procedure:

In a hydrogenation flask, dissolve 23.9 g of ethyl 4-ethoxy-3-nitrobenzoate in 150 mL of

ethanol.

Add 1.0 g of 10% Pd/C catalyst to the solution.

The flask is placed in a Parr hydrogenation apparatus and flushed with nitrogen, then with

hydrogen.

The mixture is shaken under a hydrogen atmosphere (50 psi) at room temperature until the

theoretical amount of hydrogen is consumed (monitoring by TLC is also recommended).[3]

The catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to give the crude product.

The product can be purified by recrystallization from ethanol/water.
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Parameter Value

Starting Material Ethyl 4-ethoxy-3-nitrobenzoate

Product Ethyl 4-amino-3-ethoxybenzoate

Reagents H₂, 10% Pd/C

Solvent Ethanol

Reaction Time 4-6 hours (variable)

Reaction Temperature Room Temperature

Typical Yield 90-95%

Summary of Quantitative Data

Step
Starting
Material

Product
Molecular
Weight ( g/mol
)

Typical Yield
(%)

1

4-

hydroxybenzoic

acid

4-hydroxy-3-

nitrobenzoic acid
183.12 85-90

2
4-hydroxy-3-

nitrobenzoic acid

Ethyl 4-hydroxy-

3-nitrobenzoate
211.17 90-95

3
Ethyl 4-hydroxy-

3-nitrobenzoate

Ethyl 4-ethoxy-3-

nitrobenzoate
239.22 80-85

4
Ethyl 4-ethoxy-3-

nitrobenzoate

Ethyl 4-amino-3-

ethoxybenzoate
209.24 90-95

Logical Relationship of Synthesis Steps
The synthesis follows a logical progression where the functional groups are introduced and

modified in a specific order to avoid side reactions and ensure high yields.
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Start with 4-hydroxybenzoic acid
(Ortho, para-directing -OH group)

Nitration at 3-position
(-OH is an activating group)

Esterification of Carboxylic Acid
(Protects the acid, introduces ethyl group)

Ethoxylation of Phenolic -OH
(Williamson Ether Synthesis)

Reduction of Nitro Group
(Final step to yield the amino group)

Final Product:
Ethyl 4-amino-3-ethoxybenzoate
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Figure 2: Logical progression of the synthesis.

Disclaimer: These protocols are intended for use by trained research and drug development

professionals in a laboratory setting. Appropriate safety precautions, including the use of

personal protective equipment, should be taken at all times. The reaction conditions and yields

provided are typical and may vary. Optimization of each step may be required to achieve

desired results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethoxybenzoate-from-4-aminobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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